3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol

Catalog No.
S13700301
CAS No.
M.F
C7H13N3O
M. Wt
155.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol

Product Name

3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol

IUPAC Name

3-amino-1-(1-methylpyrazol-3-yl)propan-1-ol

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

InChI

InChI=1S/C7H13N3O/c1-10-5-3-6(9-10)7(11)2-4-8/h3,5,7,11H,2,4,8H2,1H3

InChI Key

VYVXHAKKUYEJQP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(CCN)O

3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol is a chemical compound characterized by its unique structure, which includes an amino group, a pyrazole ring, and a propanol moiety. The molecular formula of this compound is C7H12N4OC_7H_{12}N_4O, and it has a molecular weight of approximately 168.19 g/mol. The presence of the pyrazole ring, which consists of two adjacent nitrogen atoms, contributes to its reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
  • Reduction: It can be reduced with reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
  • Substitution: The amino group can participate in substitution reactions with halides or other electrophiles under suitable conditions.

The major products formed from these reactions depend on specific conditions and reagents used, highlighting the versatility of this compound in synthetic chemistry.

Research indicates that 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol possesses potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that it may exhibit activity against various microbial strains.
  • Anticancer Activity: The compound is being investigated for its potential role in cancer therapy due to its unique structural features that may interact with biological targets.

The exact mechanisms of action are still under investigation, but it is believed that the compound may modulate enzyme activities or interact with specific receptors within biological systems.

The synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through various cyclization methods involving appropriate precursors.
  • Aminopropanol Derivative Reaction: The pyrazole derivative reacts with an aminopropanol under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
  • Purification: Post-synthesis, purification techniques such as crystallization or chromatography are employed to isolate the desired product in high purity.

Industrial production methods may optimize these steps for higher yields and scalability.

3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Organic Synthesis: The compound is utilized in creating heterocyclic compounds and other organic molecules.
  • Research: Investigated for its potential roles in biological studies and drug development due to its distinctive properties.

Its unique structure makes it a valuable compound in both academic research and industrial applications .

Interaction studies of 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol focus on its binding affinities with various biological targets. Preliminary findings suggest that the compound may interact with specific enzymes or receptors, potentially modulating their activity. These interactions are critical for understanding its biological mechanisms and therapeutic potential .

Several compounds share structural similarities with 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol:

Compound NameStructural FeaturesUnique Aspects
1,3-DimethylpyrazoleContains a pyrazole core but lacks amino and propanol groupsSimpler structure without additional functional groups
5-Amino-1,3-dimethylpyrazoleSimilar structure but differs in amino group positionLacks propanol moiety
3-Amino-propanalContains an amino group but lacks the pyrazole ringSimpler aliphatic structure

The uniqueness of 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This specificity enhances its value in research and industrial applications compared to similar compounds .

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.105862047 g/mol

Monoisotopic Mass

155.105862047 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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